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molecular formula C15H16N2 B8341826 2H-spiro[naphthalene-1,4'-piperidine]-4-carbonitrile

2H-spiro[naphthalene-1,4'-piperidine]-4-carbonitrile

Cat. No. B8341826
M. Wt: 224.30 g/mol
InChI Key: OPQIYXRVFKPPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858790B2

Procedure details

A solution of the nitrile (A3) (300 mg) in dichloromethane (3 ml) was treated with TFA (1 ml) for 1 hour, concentrated, co-evaporated with acetonitrile and dissolved in dichloromethane (ca. 100 ml). The resulting solution was washed with a mixture of brine (ca. 20 ml) and 6N NaOH (2 ml), dried over Na2SO4, and concentrated to give 2H-spiro[naphthalene-1,4′-piperidine]-4-carbonitrile (A4) as a white solid. LC-MS: m/e=225.2 (M+H). Rt=1.53 min.
Name
nitrile
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>ClCCl>[NH:9]1[CH2:8][CH2:7][C:6]2([C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:3]([C:1]#[N:2])=[CH:4][CH2:5]2)[CH2:11][CH2:10]1

Inputs

Step One
Name
nitrile
Quantity
300 mg
Type
reactant
Smiles
C(#N)C1=CCC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated, co-evaporated with acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (ca. 100 ml)
WASH
Type
WASH
Details
The resulting solution was washed with a mixture of brine (ca. 20 ml) and 6N NaOH (2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC2(CC1)CC=C(C1=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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